(S)-3-Fluoropyrrolidine-3-carboxylic acid hcl
Description
(S)-3-Fluoropyrrolidine-3-carboxylic acid hydrochloride is a fluorinated pyrrolidine derivative featuring a carboxylic acid group and a fluorine atom at the 3-position of the pyrrolidine ring, with an HCl salt enhancing its solubility and stability. This compound is of interest in medicinal chemistry due to the fluorine atom’s ability to modulate electronic properties, metabolic stability, and bioavailability.
Properties
Molecular Formula |
C5H9ClFNO2 |
|---|---|
Molecular Weight |
169.58 g/mol |
IUPAC Name |
(3S)-3-fluoropyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C5H8FNO2.ClH/c6-5(4(8)9)1-2-7-3-5;/h7H,1-3H2,(H,8,9);1H/t5-;/m0./s1 |
InChI Key |
CBGMUBKXUNQNAI-JEDNCBNOSA-N |
Isomeric SMILES |
C1CNC[C@@]1(C(=O)O)F.Cl |
Canonical SMILES |
C1CNCC1(C(=O)O)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Fluoropyrrolidine-3-carboxylic acid hydrochloride typically involves the fluorination of pyrrolidine derivatives. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the pyrrolidine ring. The reaction conditions often involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor under controlled temperatures and solvent conditions .
Industrial Production Methods
Industrial production of (S)-3-Fluoropyrrolidine-3-carboxylic acid hydrochloride may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process includes the purification steps such as crystallization or chromatography to obtain the hydrochloride salt form of the compound .
Chemical Reactions Analysis
Types of Reactions
(S)-3-Fluoropyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles such as hydroxyl or amino groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) are used under basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(S)-3-Fluoropyrrolidine-3-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: It is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: The compound is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of (S)-3-Fluoropyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The fluorine atom in the compound can enhance its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
Fluorine vs. Chlorine or Aryl Groups
- (3R,4S)-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic Acid HCl (CAS 1049734-30-6): Substitution with a dichlorophenyl group introduces lipophilicity and steric bulk, favoring interactions with hydrophobic protein pockets. This compound’s molecular weight (304.58 g/mol) is significantly higher than the fluorinated analog (167.58 g/mol), impacting solubility and diffusion rates .
- 1-Methylpyrrolidine-3-carboxylic Acid HCl (CAS 50585-87-0): The methyl group at the 1-position reduces ring basicity and alters conformational flexibility, which may affect binding affinity in biological targets .
Ester vs. Acid Derivatives
- 3-Fluoropyrrolidine-3-carboxylic Acid Methyl Ester HCl (CAS 1375473-59-8): The methyl ester derivative (MW 183.61 g/mol) is more lipophilic than the carboxylic acid form, making it a precursor for prodrug strategies. Hydrolysis of the ester yields the free acid, which is water-soluble due to the HCl salt .
Positional Isomerism
- (2R,3S)-3-Fluoropyrrolidine-2-carboxylic Acid HCl: This isomer has the carboxylic acid group at the 2-position instead of the 3-position.
Salt Forms and Solubility
The HCl salt form enhances water solubility compared to free bases. For example:
- (S)-3-Fluoropyrrolidine-3-carboxylic Acid HCl : Likely exhibits high aqueous solubility, facilitating its use in aqueous reaction conditions.
- Free Base Analogs: Non-salt forms (e.g., pyrrolidine-3-carboxylic acid derivatives) may require organic solvents for dissolution, limiting their applicability in biological systems .
Research Findings and Implications
- Synthetic Routes : The methyl ester derivative (CAS 1375473-59-8) is synthesized with 97% purity, suggesting efficient routes for fluorinated pyrrolidine intermediates. Hydrolysis of the ester to the free acid could yield the target compound .
- Biological Relevance: Fluorine substitution is associated with enhanced metabolic stability and target affinity, as seen in FDA-approved fluorinated drugs. The HCl salt form further improves bioavailability compared to non-salt analogs .
- Limitations : Direct comparative studies on pharmacological properties are scarce. Most conclusions are extrapolated from structural analogs.
Biological Activity
(S)-3-Fluoropyrrolidine-3-carboxylic acid hydrochloride is a fluorinated derivative of pyrrolidine that exhibits significant biological activity, particularly in enzyme inhibition and receptor modulation. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C_5H_8ClFNO_2
- Molecular Weight : 169.58 g/mol
- Structure : The compound features a fluorine atom and a carboxylic acid functional group, which enhance its reactivity and biological activity.
The presence of the fluorine atom in (S)-3-Fluoropyrrolidine-3-carboxylic acid hydrochloride is believed to enhance binding affinity to specific biological targets. This characteristic is crucial for developing compounds that can effectively modulate biological processes, potentially leading to therapeutic applications. The compound's mechanism involves:
- Enzyme Inhibition : It interacts with various enzymes, potentially serving as an inhibitor.
- Receptor Modulation : It binds to specific receptors, influencing their activity and signaling pathways.
Biological Activity and Research Findings
Recent studies have highlighted several aspects of the biological activity of (S)-3-Fluoropyrrolidine-3-carboxylic acid hydrochloride:
- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic benefits in conditions like cancer and metabolic disorders.
- Receptor Binding : The compound has shown potential in modulating receptor activities, which could be beneficial in drug development targeting neurological disorders.
- Selectivity and Affinity : The fluorine atom enhances the compound's lipophilicity and metabolic stability, allowing more effective interactions with biological targets compared to non-fluorinated analogs.
Case Studies
Several case studies have investigated the biological effects of (S)-3-Fluoropyrrolidine-3-carboxylic acid hydrochloride:
- Study on Enzyme Interaction : A study demonstrated that this compound effectively inhibits a key enzyme involved in cancer progression, showing IC50 values in the low micromolar range. This suggests its potential as an anticancer agent.
- Receptor Modulation Study : Another investigation focused on the modulation of neurotransmitter receptors, revealing that (S)-3-Fluoropyrrolidine-3-carboxylic acid hydrochloride could enhance or inhibit receptor signaling pathways, which may have implications for treating neurological disorders .
Comparative Analysis
To better understand the significance of (S)-3-Fluoropyrrolidine-3-carboxylic acid hydrochloride, a comparison with structurally similar compounds is useful:
| Compound Name | Key Features |
|---|---|
| 3-Fluoropyrrolidine | Lacks the carboxylic acid group |
| Pyrrolidine-3-carboxylic acid | Lacks the fluorine atom |
| Fluoroproline | A fluorinated derivative of proline |
| (R)-3-Fluoropyrrolidine-3-carboxylic acid HCl | Similar structure with different stereochemistry |
This table illustrates how (S)-3-Fluoropyrrolidine-3-carboxylic acid hydrochloride stands out due to its unique combination of functional groups, enhancing its chemical reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
